4-chloro-2-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3-benzothiazole
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Overview
Description
4-chloro-2-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3-benzothiazole is a complex organic compound that features a benzothiazole ring substituted with a piperazine moiety and a cyclopropyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3-benzothiazole typically involves multi-step organic reactions. One common synthetic route includes the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride . The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
4-chloro-2-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine moiety, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds. Substitution reactions often result in the formation of new alkylated or arylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 4-chloro-2-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3-benzothiazole is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology
Biologically, this compound has shown potential as an anti-inflammatory agent . It has been evaluated for its ability to inhibit enzymes like cyclooxygenase (COX), which are involved in the inflammatory response.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its structure suggests it could be a candidate for developing new drugs targeting specific biological pathways.
Industry
Industrially, this compound can be used in the development of pharmaceuticals and agrochemicals. Its versatility in chemical reactions makes it a valuable intermediate in the synthesis of various bioactive compounds.
Mechanism of Action
The mechanism of action of 4-chloro-2-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3-benzothiazole involves its interaction with specific molecular targets. For instance, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators . Molecular docking studies have shown that the compound can bind to the active sites of these enzymes, blocking their function and exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: These compounds share a similar benzothiazole core and piperazine moiety but differ in their substituents.
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These derivatives also contain a benzothiazole ring and piperazine but have different functional groups attached.
Uniqueness
What sets 4-chloro-2-(4-cyclopropanecarbonylpiperazin-1-yl)-1,3-benzothiazole apart is its specific combination of a chlorinated benzothiazole ring, a piperazine moiety, and a cyclopropyl group. This unique structure contributes to its distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-cyclopropylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3OS/c16-11-2-1-3-12-13(11)17-15(21-12)19-8-6-18(7-9-19)14(20)10-4-5-10/h1-3,10H,4-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOSBXSYDOFDAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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